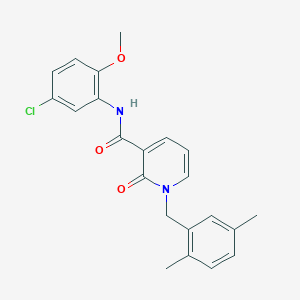

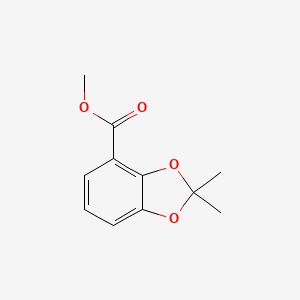

![molecular formula C24H22N2O4S B2654306 N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-3-phenoxybenzamide CAS No. 865161-63-3](/img/structure/B2654306.png)

N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-3-phenoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-3-phenoxybenzamide, commonly known as MitoPB, is a small molecule that has been extensively studied for its potential therapeutic applications. MitoPB is a member of the benzothiazole family of compounds and has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.

Aplicaciones Científicas De Investigación

RNA Modification and Therapeutics

The compound’s unique structure makes it an interesting candidate for RNA modification. Researchers have discovered a two-residue nascent-strand steric gate in an archaeal DNA polymerase, which, when engineered to reduce steric bulk, enables the synthesis of 2′-modified RNA oligomers. Specifically, it facilitates the efficient production of both defined and random-sequence 2′-O-methyl-RNA (2′OMe-RNA) and 2′-O-(2-methoxyethyl)-RNA (MOE-RNA) oligomers up to 750 nucleotides in length . These modified RNAs have potential applications in nucleic acid therapeutics, including allele-specific cleavage of oncogenic mRNAs and the development of aptamers with high affinity for specific targets.

Splice-Switch Mechanisms

The compound’s chemical properties may play a role in splice-switch mechanisms. Stereochemically-pure 2′-O-(2-methoxyethyl)-phosphorothioate (PS-MOE) oligonucleotides, synthesized from chiral oxazaphospholidine-containing nucleosides, exhibit increased RNA-binding affinity due to the incorporation of Rp-PS linkages. These modifications could be harnessed for splice-switch applications, potentially influencing gene expression and alternative splicing events .

Anticancer Potential

While not directly studied for its anticancer properties, the compound’s presence in natural sources suggests potential biological activity. For instance, 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethyl chalcone (DMC), a flavonoid structurally related to our compound, is found in the fruits of Syzygium nervosum and exhibits anticancer effects . Further investigation into the compound’s cytotoxicity and mechanisms of action could reveal promising applications in cancer research.

Propiedades

IUPAC Name |

N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-3-phenoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O4S/c1-28-14-13-26-21-12-11-19(29-2)16-22(21)31-24(26)25-23(27)17-7-6-10-20(15-17)30-18-8-4-3-5-9-18/h3-12,15-16H,13-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAFAFPUIUNHAMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-3-phenoxybenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

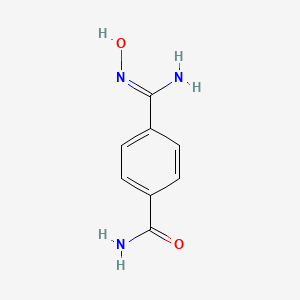

![[2-[(3,4-Dimethoxyphenyl)methylamino]-2-oxoethyl] 4-formylbenzoate](/img/structure/B2654224.png)

![2-nitro-N-(2,2,2-trichloro-1-{[(3-methylphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B2654226.png)

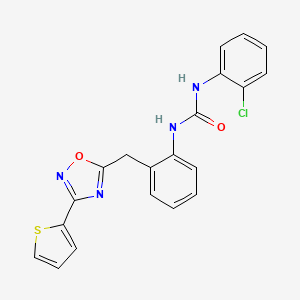

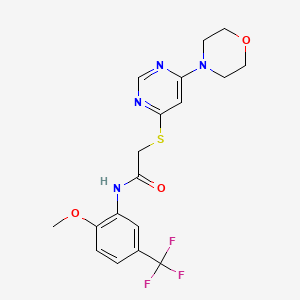

![2-[5-({2-[benzyl(ethyl)amino]-2-oxoethyl}thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl]-N-(2-methoxybenzyl)acetamide](/img/structure/B2654228.png)

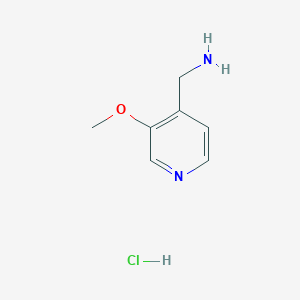

![5-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B2654232.png)

![2-Methyl-5-[(methylsulfonyl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2654240.png)

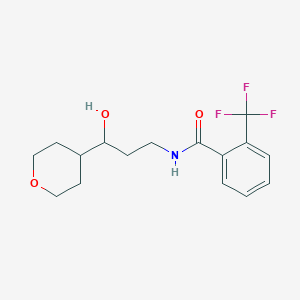

![3-[[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl]amino]-N-(2,2,2-trifluoroethyl)benzamide](/img/structure/B2654243.png)